(R)-C3-TunePhos

Description

BenchChem offers high-quality (R)-C3-TunePhos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-C3-TunePhos including the price, delivery time, and more detailed information at info@benchchem.com.

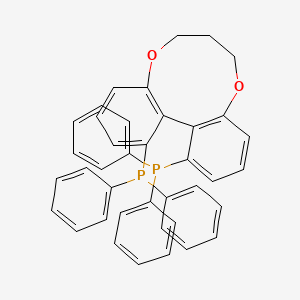

Structure

3D Structure

Properties

IUPAC Name |

(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27H,15,28-29H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIXSUJKFAATAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301847-89-2 | |

| Record name | R-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is (R)-C3-TunePhos structure and synthesis?

An In-Depth Technical Guide to (R)-C3-TunePhos: Structure, Synthesis, and Catalytic Applications

Introduction

In the field of asymmetric catalysis, the design and synthesis of chiral ligands are of paramount importance, as they are the primary determinants of both reactivity and enantioselectivity in metal-catalyzed transformations.[1][2] Among the privileged classes of ligands, atropisomeric biaryl diphosphines, such as BINAP, have demonstrated tremendous success.[1] Building upon this foundation, the TunePhos family of ligands was developed to offer greater modularity and fine-tuning of the catalyst's steric and electronic environment.[1][3]

(R)-C3-TunePhos is a distinguished member of this family, characterized by a C2-symmetric biaryl backbone bridged by a three-carbon ethereal tether.[1][4] This unique structural feature imparts a specific dihedral angle to the biaryl system, creating a well-defined chiral pocket around the metal center. This guide provides a comprehensive overview of the structure, synthesis, and application of (R)-C3-TunePhos, designed for researchers and professionals in chemical synthesis and drug development.

Part 1: Molecular Structure and Design Principles

The efficacy of (R)-C3-TunePhos stems from its unique and rigid three-dimensional architecture. It is a chiral diphosphine ligand that combines axial chirality, originating from the hindered rotation about the biaryl bond, with central chirality from the stereogenic centers in its backbone.[5]

Core Structural Features:

-

Biaryl Backbone: The foundation of the molecule is a biphenyl unit where the two phenyl rings are linked. The substitution pattern prevents free rotation, leading to stable atropisomers (R and S).

-

Diphosphine Groups: Two diphenylphosphino groups (-PPh₂) are attached to the biaryl backbone. These phosphorus atoms act as the Lewis basic sites that coordinate to a transition metal center.[4]

-

Chiral Tether: A three-carbon diether bridge (a propyl bridge, hence "C3") connects the two phenyl rings of the biaryl system. This bridge, derived from a chiral precursor like (2S,4S)-pentanediol, controls the axial chirality of the biaryl unit during synthesis and locks the molecule into a specific conformation.[1][6]

The "TunePhos" name reflects the ability to "tune" the dihedral angle of the biaryl core by simply changing the length of the bridging carbon chain (n in Cn-TunePhos). This modification allows for the optimization of the ligand for specific catalytic reactions, a key advantage over less modular ligand systems.[3][7]

Part 2: Synthesis of (R)-C3-TunePhos

The synthesis of C3-TunePhos ligands is a multi-step process that requires precise control of stereochemistry. A divergent and modular strategy is often employed, allowing for the creation of a library of ligands with varied electronic and steric properties.[1][8] The key step is typically an intramolecular oxidative coupling to form the atropisomeric biaryl core.[6][8]

Synthetic Workflow Overview

The synthesis can be logically divided into three main stages:

-

Formation of the Chiral Backbone: A chiral diol, such as (2S,4S)-pentanediol, is used to introduce the stereogenic centers that will direct the final axial chirality. This diol is typically reacted with two equivalents of a substituted phenol (e.g., 3-bromophenol) via a Mitsunobu reaction to form a chiral bis(bromoether).[1]

-

Biaryl Bond Formation: The crucial C-C bond that creates the biphenyl system is formed. This is often achieved by converting the bromo-aromatic groups into a Grignard reagent or organolithium species, followed by an intramolecular coupling reaction, such as an Ullmann coupling or a Cu(II)-mediated oxidative coupling.[6][8] This step proceeds with high diastereoselectivity due to the directing effect of the existing chiral centers on the tether.[6]

-

Phosphination: The final step is the introduction of the diphenylphosphino groups. This is typically accomplished by lithiation of the biaryl backbone followed by quenching with chlorodiphenylphosphine (ClPPh₂).[6]

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis adapted from published literature.[1][8] Note: This is an illustrative guide. All laboratory work should be conducted under appropriate safety protocols by trained personnel.

Step 1: Synthesis of Chiral Bis(bromoether) (3)

-

To a solution of (2S,4S)-pentanediol (1.0 eq) and 3-bromophenol (2.2 eq) in anhydrous THF, add triphenylphosphine (PPh₃) (2.4 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) (2.4 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the chiral bis(bromoether).

Causality: The Mitsunobu reaction is a reliable method for forming C-O bonds with inversion of stereochemistry, though in this case, it is used to couple the phenol to the secondary alcohols of the diol. The use of (2S,4S)-pentanediol is critical as its stereocenters will ultimately control the (R) axial chirality of the final ligand.[1]

Step 2: Formation of Diphosphonate (5)

-

Activate magnesium turnings in a flask under an inert atmosphere (Argon).

-

Add a solution of the bis(bromoether) 3 in anhydrous THF to the magnesium to form the bis-Grignard reagent.

-

In a separate flask, cool a solution of diethyl chlorophosphate (2.5 eq) in THF to -78 °C.

-

Slowly transfer the prepared Grignard reagent to the solution of diethyl chlorophosphate.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate.

-

Purify by chromatography to obtain the biaryl diphosphonate intermediate. The key intramolecular oxidative coupling occurs during this sequence.[1]

Causality: This step forms the crucial biaryl bond. The generation of a bis-Grignard reagent followed by an oxidative coupling (often mediated by residual copper or other metals) is an effective strategy.[8] Using a phosphonate precursor facilitates this coupling reaction compared to directly attempting to couple a phosphine-containing intermediate.[1]

Step 3: Synthesis of (R)-C3-TunePhos

-

Dissolve the biaryl diphosphonate intermediate in anhydrous xylene under an argon atmosphere.

-

Add triethylamine (Et₃N) (10 eq) followed by trichlorosilane (HSiCl₃) (10 eq).

-

Heat the mixture to reflux (approx. 140 °C) for 5-7 hours.

-

Cool the reaction to room temperature and carefully quench with a saturated NaHCO₃ solution.

-

Extract the product into an organic solvent, dry the combined organic layers, and concentrate.

-

The resulting crude phosphine oxide is then reduced. A common method involves reacting the intermediate with a solution of diphenylphosphine (or a related phosphine source) and a reducing agent like HSiCl₃ in a high-boiling solvent.

-

After purification by chromatography or recrystallization, (R)-C3-TunePhos is obtained as a solid.

Causality: The reduction of the phosphonate to the tertiary phosphine is a critical final step. Trichlorosilane is a powerful and commonly used reducing agent for this transformation, proceeding with retention of configuration at the phosphorus center.[1]

Part 3: Applications in Asymmetric Catalysis

(R)-C3-TunePhos is most renowned for its application as a ligand in ruthenium-catalyzed asymmetric hydrogenation reactions.[4][9] The rigid, well-defined chiral environment it creates allows for excellent stereocontrol in the reduction of a variety of prochiral substrates.

Key Applications:

-

Asymmetric Hydrogenation of β-Keto Esters: This reaction provides access to chiral β-hydroxy esters, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.[6][9]

-

Hydrogenation of α-Phthalimide Ketones: An efficient route to enantiomerically pure amino alcohols.[9]

-

Reduction of Cyclic β-(Acylamino)acrylates: Yields chiral cyclic β-amino acids.

The Ru/(R)-C3-TunePhos catalytic system consistently provides high enantioselectivities, often exceeding 99% ee, with good turnover numbers (TON).[4]

Performance Data in Asymmetric Hydrogenation

| Substrate Class | Product | Catalyst System | Enantiomeric Excess (ee) | Reference |

| β-Keto Esters | Chiral β-Hydroxy Esters | RuCl₂n | Up to 99% | [6][10] |

| β-Methyl Chiral Amines | Chiral Amines | Ru/(R)-C3-TunePhos | Up to 97% | [1][4] |

| α-Keto Esters | Chiral α-Hydroxy Esters | RuCl₂n | Up to 97% | [11] |

| Cyclic β-(Acylamino)acrylates | Chiral Cyclic β-Amino Acids | Ru/(R)-C3-TunePhos | >99% | [4][9] |

Catalytic Mechanism Insights

In a typical Ru-catalyzed hydrogenation, the reaction proceeds through a catalytic cycle involving substrate coordination, hydride transfer, and product release. The (R)-C3-TunePhos ligand chelates to the ruthenium center, forming a stable, chiral complex.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ethz.ch [ethz.ch]

- 3. (R)-C3-TUNEPHOS | 486429-99-6 [chemicalbook.com]

- 4. Buy (R)-C3-TunePhos | 486429-99-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. (R)-C3-TUNEPHOS | 301847-89-2 [chemicalbook.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. (R)-C3-TunePhos-ruthenium complex 905709-79-7 [sigmaaldrich.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

(R)-C3-TunePhos: A Mechanistic Deep Dive into Asymmetric Catalysis

A Technical Guide for Advanced Research and Development

Executive Summary

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1][2][3] Among the privileged classes of ligands, P-stereogenic phosphines have consistently demonstrated superior performance in achieving high enantioselectivity and catalytic activity.[1][2][4][5] This technical guide focuses on (R)-C3-TunePhos, a prominent member of the TunePhos family of chiral biaryl diphosphine ligands. We will explore the intricate relationship between its unique structural architecture and its mechanism of action, providing researchers and drug development professionals with a comprehensive understanding of how (R)-C3-TunePhos orchestrates stereoselectivity at the molecular level.

This document delves into the ligand's structural features, particularly its tunable dihedral angle, and elucidates its role in the catalytic cycle of key transformations such as asymmetric hydrogenation.[6][7][8] Through detailed mechanistic diagrams, a summary of catalytic performance, and a practical experimental protocol, we aim to provide a self-validating system of knowledge that is both theoretically grounded and practically applicable.

The Architectural Advantage: Structural Features of (R)-C3-TunePhos

The efficacy of a chiral ligand is fundamentally rooted in its three-dimensional structure. (R)-C3-TunePhos is a biaryl diphosphine ligand characterized by a C2-symmetric backbone and atropisomerism. Its structure is distinguished by a seven-membered dibenzo[f,h][1][5]dioxonine ring that bridges the two diphenylphosphino groups.[6][9]

Key Structural Elements:

-

Biaryl Backbone: Provides a rigid and conformationally stable scaffold, which is essential for creating a well-defined chiral environment.

-

C3-Tether: The three-atom ether linkage (O-CH2-O) between the two aryl rings defines it as "C3"-TunePhos. This tether is a critical design element. The length and nature of this bridge dictate the dihedral angle between the two aromatic rings of the biaryl backbone.[6][7][8] This "tunability" allows for the fine-tuning of the ligand's bite angle and the geometry of the resulting metal complex, directly impacting enantioselectivity.[6][7][8]

-

Diphenylphosphino Groups: These are the coordination sites for the metal center (e.g., Ruthenium, Rhodium). The four phenyl groups create a chiral pocket around the active site, and their orientation is crucial for stereochemical control.

Below is a diagram illustrating the core structure of the (R)-C3-TunePhos ligand.

Caption: Core components of the (R)-C3-TunePhos ligand.

The Mechanism of Enantioselection: A Focus on Asymmetric Hydrogenation

(R)-C3-TunePhos has demonstrated exceptional efficacy in metal-catalyzed asymmetric hydrogenations, particularly with ruthenium and rhodium complexes.[3][6] The reaction mechanism provides a clear picture of how the ligand's chirality is transferred to the substrate. Let's consider the well-studied Ru-catalyzed hydrogenation of a β-ketoester as a representative example.[6][10]

The active catalyst is often a complex such as [RuCl((R)-C3-TunePhos)(p-cymene)]Cl.[11] The catalytic cycle involves the coordination of the substrate to the ruthenium center, followed by the stereoselective transfer of hydride from the metal to the carbonyl carbon.

The Catalytic Cycle:

The process can be visualized as a series of coordinated steps where the ligand's structure dictates the stereochemical outcome.

Caption: Generalized catalytic cycle for Ru-(R)-C3-TunePhos hydrogenation.

The Stereodetermining Step:

The crucial event for enantioselectivity is the hydride transfer. The (R)-C3-TunePhos ligand arranges its four phenyl groups in a specific, rigid conformation around the metal center. This creates a chiral pocket with distinct steric environments. The substrate (the β-ketoester) can only coordinate to the ruthenium atom in an orientation that minimizes steric clashes with these phenyl groups.

A proposed transition state model suggests that for the hydrogenation of α-keto esters, the hydride delivery occurs on the Re face of the carbonyl to avoid steric interaction between the substrate's R group and a large, equatorially positioned phenyl group from the ligand.[10] This enforced orientation ensures that the hydride is delivered to one specific face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol.

Caption: Quadrant diagram illustrating steric control by ligand phenyl groups.

Performance and Applications

The true measure of a catalyst system is its performance across a range of substrates. The Ru-(R)-C3-TunePhos system has been successfully applied to the asymmetric hydrogenation of various functionalized ketones and olefins, consistently delivering high yields and excellent enantiomeric excesses (ee).

| Substrate Class | Catalyst System | Typical Yield | Typical ee (%) | Reference |

| β-Ketoesters | RuCl₂[(R)-C3-TunePhos] | >95% | 95 - 99% | [6] |

| Enol Acetates | Ru(OAc)₂[(R)-C3-TunePhos] | >90% | 92 - 99% | [6] |

| α-Phthalimide Ketones | RuCl₂[(R)-C3-TunePhos] | >98% | 96 - 99% | [6] |

| α-Keto Esters | RuCl₂[(R)-C3-TunePhos] | 70 - 95% | 85 - 97% | [10] |

| Cyclic β-Amino Acids | Ru(OAc)₂[(R)-C3-TunePhos] | >95% | >99% | [6] |

Experimental Protocol: Asymmetric Hydrogenation of Ethyl Benzoylacetate

This protocol provides a validated methodology for a representative hydrogenation, grounded in established literature procedures.[10]

Objective: To synthesize ethyl (R)-3-hydroxy-3-phenylpropanoate with high enantioselectivity.

Materials:

-

(R)-C3-TunePhos (Ligand)

-

[RuCl₂(p-cymene)]₂ (Ruthenium precursor)

-

Ethyl benzoylacetate (Substrate)

-

Methanol (Anhydrous)

-

Hydrogen gas (High purity)

-

Stainless steel autoclave with magnetic stirring

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox, add (R)-C3-TunePhos (1.1 mol%) and [RuCl₂(p-cymene)]₂ (0.5 mol%) to a flame-dried Schlenk flask.

-

Add anhydrous, degassed methanol (5 mL) to dissolve the solids.

-

Stir the resulting orange solution at room temperature for 30 minutes to allow for complex formation.

-

-

Reaction Setup:

-

In a separate flask, dissolve ethyl benzoylacetate (1.0 mmol, 1.0 equiv) in anhydrous, degassed methanol (5 mL).

-

Transfer the substrate solution via cannula to the autoclave's glass liner.

-

Transfer the pre-formed catalyst solution via cannula to the same glass liner.

-

Seal the autoclave.

-

-

Hydrogenation:

-

Purge the autoclave three times with H₂ gas.

-

Pressurize the autoclave to 5 atm with H₂.

-

Commence vigorous magnetic stirring.

-

Maintain the reaction at room temperature (approx. 25 °C) for 20 hours.

-

-

Work-up and Analysis:

-

Carefully vent the autoclave.

-

Remove the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Determine the conversion by ¹H NMR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H column).

-

Self-Validation: The success of this protocol is validated by achieving both high conversion (>95%) and high enantioselectivity (>96% ee), consistent with reported results for this class of substrate.[10]

Conclusion and Future Outlook

(R)-C3-TunePhos exemplifies the power of rational ligand design in asymmetric catalysis. Its mechanism of action is a direct consequence of its rigid, C2-symmetric biaryl scaffold and the specific dihedral angle imposed by its C3-tether. This architecture creates a well-defined chiral environment that effectively controls the facial selectivity of substrate coordination and subsequent bond formation, leading to exceptional levels of enantioselectivity in reactions like asymmetric hydrogenation.

The "tunable" nature of the TunePhos family continues to inspire the development of new ligands with modified electronic and steric properties, such as the electronically deficient F12-C3-TunePhos, which has shown promise in asymmetric 1,4-addition reactions.[12] Future research will likely focus on expanding the application of these ligands to a broader range of chemical transformations and on leveraging computational studies to predict optimal ligand-substrate pairings, further advancing the capabilities of asymmetric catalysis in the synthesis of complex, high-value molecules.

References

-

Title: P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis Source: Chemical Reviews URL: [Link]

-

Title: P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis Source: PubMed URL: [Link]

-

Title: P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis Source: ResearchGate URL: [Link]

-

Title: Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions Source: ResearchGate URL: [Link]

-

Title: P-Stereogenic ligands: synthesis and application to asymmetric hydrogenation Source: TESEO (Doctoral Thesis Repository) URL: [Link]

-

Title: Catalytic Asymmetric Synthesis of P-Stereogenic Phosphines: Beyond Precious Metals Source: ResearchGate URL: [Link]

-

Title: Enantioselective Diels–Alder Reactions Catalyzed by Well-Defined Arene–Ruthenium Complexes. Relationship between Catalyst Structure and Enantioselectivity Source: ACS Figshare URL: [Link]

-

Title: Ru-TunePhos Catalyzed Enantioselective Hydrogenation of α-Keto Esters Source: Thieme Connect URL: [Link]

-

Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy (R)-C3-TunePhos | 486429-99-6 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. P-Stereogenic ligands: synthesis and application to asymmetric hydrogenation [diposit.ub.edu]

- 6. technote.strem.com [technote.strem.com]

- 7. (R)-C3-TUNEPHOS | 486429-99-6 [chemicalbook.com]

- 8. (R)-C3-TUNEPHOS | 301847-89-2 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. (R)-C3-TunePhos-ruthenium complex 905709-79-7 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

(R)-C3-TunePhos: A Comprehensive Technical Guide for Asymmetric Catalysis

(R)-C3-TunePhos is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in enantioselective hydrogenation reactions. Its unique structural features, characterized by a tunable dihedral angle, allow for the fine-tuning of catalyst systems to achieve high levels of enantioselectivity in the synthesis of chiral molecules. This guide provides an in-depth overview of the physical and chemical properties of (R)-C3-TunePhos, its applications in asymmetric catalysis, and detailed experimental protocols for its use.

Core Molecular Attributes

(R)-C3-TunePhos, with the IUPAC name (17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.0²,⁷]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane, is a member of the atropisomeric aryl bisphosphine ligand family. Its structure is characterized by a C3-symmetric backbone with two diphenylphosphino groups. This specific arrangement creates a chiral environment that is crucial for its function in asymmetric catalysis.

| Property | Value | Reference |

| CAS Number | 301847-89-2 | [1][2] |

| Molecular Formula | C₃₉H₃₂O₂P₂ | [1][2] |

| Molecular Weight | 594.62 g/mol | [1][2] |

| Appearance | White powder | |

| Melting Point | 153-161 °C | [1][3] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and DMSO. | [1][3] |

| Optical Activity | [α]²⁰/D -252±5°, c = 1 in chloroform |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is a crucial technique for characterizing phosphine ligands. For tertiary phosphines like (R)-C3-TunePhos, the chemical shift is expected in the range of -60 to -10 ppm.[4] The spectrum of a pure sample should exhibit a sharp singlet in a proton-decoupled experiment.

-

¹H NMR: The proton NMR spectrum will be complex due to the numerous aromatic protons of the phenyl and biphenyl groups, as well as the aliphatic protons of the propylene bridge.

-

¹³C NMR: The carbon NMR spectrum will show a multitude of signals corresponding to the aromatic and aliphatic carbons. The carbons directly bonded to phosphorus will exhibit coupling (J-coupling), providing valuable structural information. The aromatic region will typically appear between 125 and 150 ppm, while the aliphatic carbons will be at a higher field.[5]

Infrared (IR) Spectroscopy: The IR spectrum of (R)-C3-TunePhos will be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations, as well as C-O and P-C bonds.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the ligand. The molecular ion peak (M+) corresponding to the molecular formula C₃₉H₃₂O₂P₂ would be expected.

Synthesis and Handling

Synthesis: The synthesis of (R)-C3-TunePhos is a multi-step process that involves the preparation of a chiral biphenol precursor, followed by the introduction of the diphenylphosphino groups. A general synthetic approach involves:

-

Preparation of the Chiral Backbone: This often starts with the synthesis of a substituted biphenol, which is then resolved to obtain the desired (R)-enantiomer.

-

Formation of the Dioxonine Ring: The chiral biphenol is reacted with a suitable three-carbon linker to form the central dibenzo[f,h][1][6]dioxonine ring system.

-

Introduction of Phosphine Groups: The final step involves the lithiation of the biphenyl backbone followed by reaction with chlorodiphenylphosphine to introduce the two diphenylphosphino moieties.

A detailed, step-by-step protocol for the synthesis can be adapted from procedures reported for similar chiral phosphine ligands, often involving air- and moisture-sensitive reagents and requiring inert atmosphere techniques.[7]

Handling and Storage: (R)-C3-TunePhos is an air-sensitive compound and should be handled and stored under an inert atmosphere, such as nitrogen or argon. It is typically stored at room temperature in a tightly sealed container. For use in catalytic reactions, it is crucial to handle the ligand and its metal complexes using Schlenk line or glovebox techniques to prevent oxidation of the phosphine groups, which would render the catalyst inactive.

Applications in Asymmetric Catalysis

(R)-C3-TunePhos is a highly effective ligand in a variety of metal-catalyzed asymmetric reactions, most notably in hydrogenation. Its unique structural feature is the "tunable dihedral angle" of the biaryl backbone, which allows for the fine-tuning of the steric and electronic properties of the catalyst to optimize enantioselectivity for a specific substrate.[1][3]

Asymmetric Hydrogenation: (R)-C3-TunePhos, when complexed with transition metals such as ruthenium (Ru) and rhodium (Rh), forms highly active and enantioselective catalysts for the hydrogenation of a wide range of prochiral substrates.[1][3]

-

β-Ketoesters: Ru-(R)-C3-TunePhos complexes are particularly effective in the asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxy esters with excellent enantiomeric excesses (ee).[1][3][8] These products are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

-

α-Phthalimide Ketones: The hydrogenation of α-phthalimide ketones to chiral amino alcohols is another important application, providing access to enantiomerically pure building blocks for drug synthesis.[1][3]

-

Cyclic β-Amino Acids: Ru-(R)-C3-TunePhos catalysts have been successfully employed in the asymmetric hydrogenation of cyclic β-amino acid precursors, yielding products with high enantioselectivity.[1][3]

-

Enol Acetates: The stereoselective hydrogenation of enol acetates to chiral esters is also efficiently catalyzed by (R)-C3-TunePhos-metal complexes.[1][3]

Other Asymmetric Transformations: Beyond hydrogenation, (R)-C3-TunePhos has shown promise in other asymmetric reactions, including:

Mechanism of Enantioselectivity

The high enantioselectivity achieved with (R)-C3-TunePhos-metal catalysts stems from the well-defined chiral environment created by the ligand around the metal center. The key to its effectiveness is the atropisomeric biaryl backbone, which forces the four phenyl groups on the phosphorus atoms into a specific, rigid C₂-symmetric arrangement.

The Role of the Tunable Dihedral Angle: The dihedral angle of the biaryl backbone is a critical parameter that influences the geometry of the catalytic complex and, consequently, the enantioselectivity of the reaction. This angle can be "tuned" by modifying the bridging unit connecting the two naphthyl groups. This fine-tuning allows for the optimization of the catalyst's chiral pocket to best accommodate a specific substrate, leading to a more favorable transition state for the formation of one enantiomer over the other.

Catalytic Cycle in Asymmetric Hydrogenation: The generally accepted mechanism for Ru-catalyzed asymmetric hydrogenation of ketones involves the following key steps:

Figure 1: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

The enantiodetermining step is the hydride insertion from the ruthenium center to the coordinated prochiral substrate. The chiral pocket created by the (R)-C3-TunePhos ligand sterically directs the substrate to bind in a specific orientation, exposing one of its prochiral faces to the hydride, leading to the preferential formation of one enantiomer of the product.

Experimental Protocols

The following is a representative, step-by-step protocol for the asymmetric hydrogenation of a β-ketoester using a Ru-(R)-C3-TunePhos catalyst. This protocol should be adapted and optimized for specific substrates and desired outcomes.

In-situ Catalyst Preparation:

Figure 2: Workflow for the in-situ preparation of the Ru-(R)-C3-TunePhos catalyst.

Asymmetric Hydrogenation of Ethyl Benzoylacetate:

-

Catalyst Preparation: In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.005 mmol) and (R)-C3-TunePhos (e.g., 0.011 mmol). Add degassed ethanol (e.g., 5 mL) and stir the mixture at room temperature for 1 hour to form the active catalyst solution.

-

Reaction Setup: In a separate autoclave equipped with a glass liner and a magnetic stir bar, add the substrate, ethyl benzoylacetate (e.g., 1 mmol).

-

Reaction Execution: Transfer the prepared catalyst solution to the autoclave via a cannula under a positive pressure of argon.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas (3-4 times), and then pressurize to the desired pressure (e.g., 10 atm H₂).

-

Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by GC or TLC.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Purification and Analysis: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel. The enantiomeric excess of the product, ethyl (R)-3-hydroxy-3-phenylpropanoate, can be determined by chiral HPLC or GC analysis.

References

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions. ResearchGate. [Link]

-

Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. PubMed Central. [Link]

-

31 Phosphorus NMR. University of Sheffield. [Link]

-

X-ray Structures. The Schreiner Research Group at RMC. [Link]

-

31P chemical shifts. Steffen's Chemistry Pages. [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

-

Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

-

Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. SciSpace. [Link]

-

Asymmetric Hydrogenation. ETH Zurich. [Link]

-

FT-IR spectra of C3 G, C3 G-LP, FITC-C3 G-LP. ResearchGate. [Link]

-

New Mechanistic Insights into the Ru‐Catalyzed Asymmetric Hydrogenation of β‐Ketoesters. Wiley Online Library. [Link]

-

Synthesis and diastereoselective alkylation of pseudoephedrine amides. Organic Syntheses Procedure. [Link]

-

Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses Procedure. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

PREPARATION OF ENANTIOMERICALLY PURE (R,R)-BozPHOS. Organic Syntheses Procedure. [Link]

-

Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. ResearchGate. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI. [Link]

-

Enantioselective reaction towards (R)‐43 using chiral (R)‐SEGPHOS ligand. ResearchGate. [Link]

-

Synthesis, X-Ray Crystal Structures, and Magnetic Properties of a Series of Trinuclear Rare-Earth Hepta-Chloride Clusters. MDPI. [Link]

Sources

- 1. (R)-C3-TUNEPHOS | 301847-89-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. (R)-C3-TUNEPHOS | 486429-99-6 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (R)-C3-TunePhos-ruthenium complex 905709-79-7 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scispace.com [scispace.com]

(R)-C3-TunePhos: A Comprehensive Technical Guide for Asymmetric Catalysis

This guide provides an in-depth technical overview of (R)-C3-TunePhos, a chiral phosphine ligand renowned for its exceptional performance in asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the ligand's fundamental properties, applications, and the mechanistic principles that underpin its efficacy.

Introduction: The Significance of Chiral Phosphine Ligands and the Advent of (R)-C3-TunePhos

Chiral phosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical, agrochemical, and fine chemical industries. The ability to control stereochemistry is paramount, as the biological activity of a molecule is often dictated by its three-dimensional arrangement. (R)-C3-TunePhos has emerged as a privileged ligand in this field, particularly for its success in ruthenium-catalyzed asymmetric hydrogenation reactions. Its unique structural features, characterized by a tunable biaryl backbone, allow for the fine-tuning of the catalyst's steric and electronic properties, leading to high enantioselectivities and catalytic activities for a broad range of substrates.

Physicochemical Properties of (R)-C3-TunePhos

A thorough understanding of the physicochemical properties of (R)-C3-TunePhos is essential for its effective application. These properties dictate its solubility, stability, and compatibility with various reaction conditions.

| Property | Value | Reference |

| CAS Number | 486429-99-6 | [1][2][3] |

| Molecular Formula | C₃₉H₃₂O₂P₂ | [1][2][4] |

| Molecular Weight | 594.62 g/mol | [2][3][4] |

| IUPAC Name | (R)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1][3]dioxonine | [4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 153-161 °C | [2][4] |

| Storage | Store under an inert atmosphere at room temperature. | [2][4] |

| Sensitivity | Air sensitive | [4] |

Synthesis of (R)-C3-TunePhos

The synthesis of (R)-C3-TunePhos is a multi-step process that begins with the resolution of a chiral biphenol derivative. The general synthetic strategy involves the following key transformations:

-

Resolution of a Biaryl Diol: The synthesis typically starts with a racemic biaryl diol, which is resolved to obtain the desired (R)-enantiomer. This can be achieved through various methods, including diastereomeric salt formation with a chiral resolving agent.

-

Functionalization of the Diol: The resolved diol is then functionalized to introduce the necessary linking group that will form the backbone of the ligand.

-

Phosphination: The final and crucial step is the introduction of the diphenylphosphino groups onto the biaryl scaffold. This is typically achieved by reacting the functionalized biaryl with a diphenylphosphine source, such as chlorodiphenylphosphine or diphenylphosphine itself, in the presence of a suitable base.

Due to the proprietary nature of specific industrial syntheses, a generalized and illustrative workflow is presented below. For detailed academic procedures, researchers are encouraged to consult the primary literature on the synthesis of related biaryl phosphine ligands.

Caption: Generalized synthetic workflow for (R)-C3-TunePhos.

Applications in Asymmetric Catalysis: Ruthenium-Catalyzed Hydrogenation

(R)-C3-TunePhos has demonstrated exceptional performance as a ligand in a variety of asymmetric transformations, most notably in ruthenium-catalyzed hydrogenation reactions. The resulting Ru/(R)-C3-TunePhos catalytic system is highly effective for the enantioselective reduction of a wide range of prochiral substrates.

Asymmetric Hydrogenation of β-Ketoesters

One of the most significant applications of the Ru/(R)-C3-TunePhos system is the asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxyesters, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This transformation consistently yields high enantiomeric excesses (ee) and conversions under relatively mild conditions.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate

This protocol provides a representative example of the asymmetric hydrogenation of a β-ketoester using a Ru/(R)-C3-TunePhos catalyst.

Materials:

-

[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)

-

(R)-C3-TunePhos

-

Ethyl 4-chloroacetoacetate (Substrate)

-

Methanol (Solvent)

-

Hydrogen gas (High purity)

-

Autoclave or high-pressure reactor

Procedure:

-

Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Ru(p-cymene)Cl₂]₂ and (R)-C3-TunePhos in a 1:1.1 molar ratio relative to Ru. Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 1-2 hours to form the active catalyst complex.

-

Reaction Setup: The substrate, ethyl 4-chloroacetoacetate, is dissolved in degassed methanol in a separate flask.

-

Hydrogenation: The catalyst solution and the substrate solution are transferred to a high-pressure autoclave under an inert atmosphere. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 10-50 atm).

-

Reaction Execution: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50 °C) for the specified time (typically 4-24 hours), or until substrate conversion is complete as monitored by a suitable analytical technique (e.g., GC or HPLC).

-

Work-up and Analysis: After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Causality Behind Experimental Choices:

-

Inert Atmosphere: (R)-C3-TunePhos and the ruthenium catalyst are air-sensitive; therefore, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation.

-

Degassed Solvents: The use of degassed solvents is crucial to remove dissolved oxygen, which can interfere with the catalytic cycle.

-

Catalyst Loading: The substrate-to-catalyst ratio (S/C) is a critical parameter that is optimized to balance reaction efficiency and cost-effectiveness. Typical S/C ratios range from 100 to 10,000.

-

Pressure and Temperature: These parameters are optimized for each specific substrate to achieve high conversion and enantioselectivity in a reasonable timeframe.

Other Key Applications

The versatility of the Ru/(R)-C3-TunePhos catalytic system extends to the asymmetric hydrogenation of other important classes of substrates, including:

-

Enol Acetates: Yielding chiral esters.

-

Cyclic β-Amino Acids: Providing access to enantiomerically enriched cyclic amino acids.

-

α-Phthalimide Ketones: Leading to the synthesis of chiral amino alcohols.[1]

Mechanistic Insights: The Catalytic Cycle

The mechanism of Ru/(R)-C3-TunePhos catalyzed asymmetric hydrogenation of ketones is believed to proceed through a concerted outer-sphere mechanism. The key steps are illustrated in the following diagram:

Caption: Simplified catalytic cycle for Ru/(R)-C3-TunePhos catalyzed hydrogenation.

Explanation of the Catalytic Cycle:

-

Activation: The precatalyst, typically a Ru(II) complex, reacts with molecular hydrogen to form a ruthenium hydride species.

-

Substrate Coordination: The prochiral ketone coordinates to the ruthenium center in an outer-sphere fashion, meaning it does not directly bind to the metal but is held in close proximity by hydrogen bonding and other non-covalent interactions. The chiral environment created by the (R)-C3-TunePhos ligand dictates the preferred orientation of the substrate.

-

Hydride Transfer: In the rate-determining and enantio-determining step, the hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone via a six-membered pericyclic transition state.

-

Product Release: The resulting chiral alcohol product dissociates from the catalyst, regenerating the active catalytic species to enter another cycle.

The high enantioselectivity of this process is attributed to the steric and electronic properties of the (R)-C3-TunePhos ligand, which creates a highly organized and sterically demanding chiral pocket around the metal center, favoring one transition state over the other.

Safety and Handling

(R)-C3-TunePhos is an air-sensitive compound and should be handled under an inert atmosphere. It is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-C3-TunePhos has established itself as a highly effective and versatile chiral ligand for asymmetric catalysis, particularly in ruthenium-catalyzed hydrogenation reactions. Its tunable structure, coupled with its ability to induce high enantioselectivity for a broad range of substrates, makes it an invaluable tool for synthetic chemists in both academic and industrial settings. A thorough understanding of its properties, applications, and the underlying mechanistic principles is key to leveraging its full potential in the development of efficient and selective catalytic processes.

References

Sources

TunePhos Ligands: A Technical Guide to Discovery, Development, and Application in Asymmetric Catalysis

Abstract

In the field of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high levels of stereocontrol. This guide provides an in-depth technical overview of the discovery and development of TunePhos, a significant class of chiral biaryl diphosphine ligands. We will explore the foundational design principles that address the limitations of earlier ligand generations, focusing on the innovative concept of a tunable dihedral angle. This guide will detail the molecular architecture, synthesis, and the direct relationship between the ligand's structural properties and its catalytic performance. Key applications, particularly in highly enantioselective hydrogenation reactions, will be discussed, supported by quantitative data and a detailed experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced catalytic systems for the efficient synthesis of chiral molecules.

The Genesis of TunePhos: A Leap Beyond Static Ligand Design

The development of chiral phosphine ligands, such as BINAP, marked a watershed moment in asymmetric catalysis, enabling the synthesis of single-enantiomer products with high fidelity. However, the "one-size-fits-all" nature of these ligands, with their fixed bite angles and rigid backbones, often required extensive reaction screening to find a suitable substrate-catalyst match. The scientific community recognized a need for a more adaptable ligand framework—one that could be systematically modified to optimize a specific catalytic transformation.

This challenge was addressed by the conceptualization of TunePhos. The core innovation was the creation of a new generation of chiral biaryl phosphine ligands featuring a flexible backbone, which allows their dihedral angle to be modified.[1][2] This "tunability" provides a powerful tool for fine-tuning the steric and electronic environment of the catalyst's active site, thereby optimizing enantioselectivity for a given reaction.[1][2] This design philosophy allows chemists to move from screening a library of disparate ligands to rationally tuning a single, versatile ligand scaffold.

Molecular Architecture and Synthesis

The TunePhos family of ligands is characterized by a C2-symmetric biaryl backbone bridged by atoms such as oxygen or carbon, creating a flexible seven-membered ring. A prominent and widely used example is C3-TunePhos, chemically known as (S)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][2][3]dioxonin.[4]

The synthesis is both elegant and efficient, typically involving several key transformations[5]:

-

Preparation of Precursors: Synthesis of the biaryl backbone with appropriate leaving groups (e.g., iodine atoms).

-

Intramolecular Coupling: The critical step is often an intramolecular Ullmann coupling of a diiodide precursor. This reaction proceeds with high yield and, crucially, high diastereoselectivity, setting the axial chirality of the ligand.[3]

-

Phosphination: Introduction of the phosphine moieties to the chiral backbone.

-

Chiral Resolution: If a racemic synthesis is performed, techniques such as chromatography are used to isolate the desired enantiomer.[5]

The general structure of the TunePhos ligand is depicted below.

Caption: General molecular structure of a TunePhos ligand.

The Core Principle: Dihedral Angle Tunability and Performance

The defining feature of TunePhos is the ability to control the P-Aryl-Aryl-P dihedral angle by introducing different substituents on the biaryl backbone. This geometric parameter directly influences the conformation of the chiral pocket created when the ligand coordinates to a metal center, thus dictating the stereochemical outcome of the reaction. Bulky substituents, for instance, can increase the dihedral angle, altering the spatial arrangement of the phenyl groups on the phosphorus atoms and, consequently, the enantioselectivity.

The utility of this approach is clearly demonstrated in the Ru-catalyzed asymmetric hydrogenation of β-keto esters, where different TunePhos variants yield significantly different enantiomeric excesses (ee).

| Ligand Variant | Substituents (R) | Dihedral Angle (°)* | Substrate | Enantiomeric Excess (ee %) | Reference |

| C3-TunePhos | H | ~70-75 | Methyl acetoacetate | 98.2% | |

| 4,4'-tBu-TunePhos | 4,4'-di-tert-butyl | Larger than C3-TunePhos | Ethyl benzoylacetate | >99% | [6] |

| H8-TunePhos | Perhydrogenated Aryl | Varies from C3-TunePhos | Methyl acetoacetate | 99.4% | [3] |

| Note: Exact dihedral angles are dependent on the specific complex and crystal structure. The values are illustrative of the tuning concept. |

This direct structure-activity relationship validates the design principle of TunePhos: by selecting a ligand with the appropriate substitution pattern, one can rationally optimize the catalyst for a specific substrate to achieve maximal enantioselectivity.[1][2]

Applications in Asymmetric Catalysis

TunePhos ligands have proven to be exceptionally effective in a wide range of metal-catalyzed asymmetric reactions, most notably hydrogenation. When complexed with Ruthenium, Rhodium, or Iridium, TunePhos catalysts consistently deliver high performance, often providing results comparable or superior to established ligands like BINAP.

Key Applications Include:

-

Ru-catalyzed Asymmetric Hydrogenation: This is the most prominent application. TunePhos-Ru complexes are highly effective for the hydrogenation of various functionalized substrates, including β-ketoesters,[3][6] α-phthalimide ketones,[1] enol acetates,[2] and cyclic β-amino acids,[1] yielding chiral alcohols and amines with excellent enantioselectivity.

-

Rh-catalyzed Hydroformylation: TunePhos has been successfully employed in the asymmetric hydroformylation of olefins like cyclopropenes.[1][2]

-

Ir-catalyzed Allylation: Precatalysts involving TunePhos are used for the enantioselective iridium-catalyzed carbonyl allylation from alcohols or aldehydes.

The workflow for selecting and optimizing a TunePhos ligand for a new transformation follows a logical, iterative process.

Caption: Workflow for TunePhos ligand selection and optimization.

Experimental Protocol: A Case Study

Reaction: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ethyl Benzoylacetate using (R)-4,4'-tBu-TunePhos.

This protocol is a representative example demonstrating the practical application of a TunePhos ligand.

Materials:

-

(R)-4,4'-tBu-TunePhos ligand

-

[RuCl₂(p-cymene)]₂ precatalyst

-

Ethyl benzoylacetate (substrate)

-

Sodium ethoxide (NaOEt)

-

Methanol (MeOH), degassed

-

High-pressure autoclave equipped with a magnetic stir bar

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and (R)-4,4'-tBu-TunePhos (e.g., 0.011 mmol) to a Schlenk flask.

-

Add 5 mL of degassed methanol.

-

The mixture is stirred at 50°C for 30 minutes to form the active catalyst complex. A color change is typically observed.

-

-

Hydrogenation Reaction:

-

To the autoclave, add the substrate, ethyl benzoylacetate (e.g., 1.0 mmol).

-

Transfer the prepared catalyst solution to the autoclave via cannula.

-

Add a solution of NaOEt in methanol (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol).

-

Seal the autoclave.

-

-

Execution:

-

Purge the autoclave three times with H₂ gas.

-

Pressurize the vessel to the desired pressure (e.g., 10 atm H₂).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

-

-

Work-up and Analysis:

-

Carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product via flash column chromatography (e.g., silica gel, hexane/ethyl acetate eluent).

-

Determine the enantiomeric excess (ee %) of the product, ethyl 3-hydroxy-3-phenylpropanoate, using chiral HPLC.

-

Self-Validation: The protocol's integrity is validated by the analytical outcome. Achieving high yield (>95%) and high enantioselectivity (>99% ee), consistent with reported literature values, confirms the successful execution of the methodology.[6]

Conclusion and Future Outlook

The discovery and development of TunePhos ligands represent a significant advancement in asymmetric catalysis, embodying the principle of rational catalyst design. The ability to systematically tune the ligand's dihedral angle has provided chemists with an unprecedented level of control over the stereochemical outcome of reactions. This has accelerated the development of efficient synthetic routes to valuable chiral building blocks for the pharmaceutical and fine chemical industries.[5]

Future research will likely focus on expanding the library of TunePhos variants with novel electronic and steric properties, broadening their applicability to an even wider range of challenging transformations. The core principles of tunability and rational design, so elegantly demonstrated by the TunePhos family, will continue to guide the development of the next generation of high-performance catalysts.

References

-

Sun, X., Li, W., Hou, G., Zhou, L., & Zhang, X. (2009). Axial Chirality Control by 2,4-Pentanediol for the Alternative Synthesis of C3*-TunePhos Chiral Diphosphine Ligands and Their Applications in Highly Enantioselective Ruthenium-Catalyzed Hydrogenation of b-Keto Esters. Advanced Synthesis & Catalysis, 351, 2553-2557. 3

-

Smolecule. (2023). (R)-C3-TunePhos. 5

-

Wang, C.-J., Wang, C.-B., Chen, D., Yang, G., Wu, Z., & Zhang, X. (2009). Axially 4,4¢-Di-tert-butyl TunePhos-type Chiral Diphosphine Ligand: Synthesis and Applications in Asymmetric Hydrogenation. Tetrahedron Letters, 50, 1038-1040. 6

-

ChemicalBook. (n.d.). (R)-C3-TUNEPHOS | 486429-99-6.

-

ChemicalBook. (n.d.). (R)-C3-TUNEPHOS | 301847-89-2.

-

Sigma-Aldrich. (n.d.). (S)-C3-TunePhos | 486429-99-6.

-

Santa Cruz Biotechnology. (n.d.). (S)-C3-TunePhos | CAS 486429-99-6.

-

Sigma-Aldrich. (n.d.). (S)-C3-TunePhos | 486429-99-6.

-

Sigma-Aldrich China. (n.d.). (S)-C3-TunePhos.

Sources

The Pivotal Role of Atropisomerism in the Chirality and Efficacy of (R)-C3-TunePhos

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Atropisomerism in Asymmetric Catalysis

Atropisomerism is a unique form of axial chirality arising from restricted rotation around a single bond, leading to stereoisomers that are non-superimposable mirror images of each other.[1][2] This phenomenon is a cornerstone in the design of privileged chiral ligands for asymmetric catalysis, where the precise three-dimensional arrangement of atoms is paramount for achieving high enantioselectivity.[3][4][5] Unlike point chirality, which involves a stereogenic center, atropisomerism relies on a sterically hindered axis of rotation, creating a stable chiral scaffold.[2][5] Prominent examples of atropisomeric ligands, such as BINAP, have demonstrated the profound impact of this structural feature on the outcome of stereoselective transformations.[5] The TunePhos family of ligands, including (R)-C3-TunePhos, represents a significant advancement in this class, offering a tunable and highly effective framework for a range of asymmetric reactions.[6][7][8] This guide delves into the core principles of how atropisomerism governs the chirality and, consequently, the catalytic performance of (R)-C3-TunePhos.

The (R)-C3-TunePhos Ligand: Structure and Synthesis

(R)-C3-TunePhos is a chiral diphosphine ligand characterized by a C2-symmetric biaryl backbone.[6][9] Its structure features two diphenylphosphino groups attached to a dibenzo[f,h][6][10]dioxonin core, which imparts a specific dihedral angle and steric environment crucial for its catalytic activity.[7][8] The chirality of (R)-C3-TunePhos originates from the atropisomeric axis between the two aryl rings of the backbone. The steric hindrance imposed by the substituents on the biaryl system prevents free rotation around the C-C single bond, thus locking the molecule into a stable chiral conformation.[5]

The synthesis of (R)-C3-TunePhos is a multi-step process that strategically constructs the chiral backbone and introduces the phosphine moieties. A key step in the synthesis often involves an intramolecular coupling reaction, such as an Ullmann coupling, to form the biaryl linkage with high diastereoselectivity.[11] The chirality is typically introduced by utilizing a chiral auxiliary or through resolution of a racemic mixture.[9] A divergent synthetic strategy allows for the creation of a library of TunePhos-type ligands with varied steric and electronic properties by modifying the substituents on the phosphine groups or the backbone.[6][12]

Synthetic Protocol Overview:

A general, divergent route to C3-TunePhos ligands has been developed, showcasing a condensed and straightforward approach.[6]

-

Preparation of Chiral Bis(bromoether): The synthesis commences with a Mitsunobu reaction between (2S,4S)-pentanediol and 3-bromophenol to yield the chiral bis(bromoether).[6]

-

Formation of the Biaryl Backbone: A crucial intramolecular oxidative radical coupling process, often mediated by Cu(II), is employed to construct the biaryl backbone from a bis-Grignard reagent.[12] This step establishes the atropisomeric axis.

-

Introduction of Phosphine Groups: The final step involves the lithiation of the dibromobiaryl intermediate followed by quenching with the desired chlorophosphine (e.g., chlorodiphenylphosphine) to afford the C3-TunePhos ligand.[11]

This modular approach allows for the synthesis of a diverse array of C3-TunePhos derivatives, enabling the fine-tuning of the ligand's properties for specific catalytic applications.[12]

The Core of Chirality: Atropisomerism in (R)-C3-TunePhos

The defining characteristic of (R)-C3-TunePhos is its atropisomeric chirality. The restricted rotation around the biaryl C-C bond creates a stable, chiral scaffold that dictates the stereochemical outcome of the catalyzed reaction. The "R" designation refers to the specific absolute configuration of this axial chirality.

The stability of the atropisomers is a critical factor. If the rotational barrier is too low, the ligand will racemize under the reaction conditions, leading to a loss of enantioselectivity.[3] For (R)-C3-TunePhos, the steric bulk of the diphenylphosphino groups and the geometry of the dibenzo[f,h][6][10]dioxonin bridge contribute to a high barrier to rotation, ensuring its configurational stability even at elevated temperatures.[1]

The precise dihedral angle between the two aryl planes of the biaryl backbone is a key parameter that influences the geometry of the resulting metal complex and, consequently, its catalytic performance. The TunePhos framework allows for the "tuning" of this dihedral angle by modifying the bridging unit, which in the case of C3-TunePhos is a three-carbon chain.[7][8] This tunability is a significant advantage over other biaryl phosphine ligands.

Visualization of Atropisomerism in (R)-C3-TunePhos

Caption: Atropisomerism in C3-TunePhos.

Mechanism of Chiral Induction in Asymmetric Hydrogenation

(R)-C3-TunePhos has proven to be a highly effective ligand in various asymmetric transformations, most notably in ruthenium-catalyzed asymmetric hydrogenation of ketones and esters.[7][10][13] The mechanism of chiral induction relies on the formation of a chiral metal complex where the substrate coordinates in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Catalytic Cycle Overview:

The following diagram illustrates a simplified catalytic cycle for the asymmetric hydrogenation of a β-keto ester using a Ru-(R)-C3-TunePhos complex.

Caption: Simplified Catalytic Cycle.

In the stereodetermining step, the chiral environment created by the (R)-C3-TunePhos ligand dictates the facial selectivity of the hydride transfer from the ruthenium center to the carbonyl carbon of the substrate. The steric bulk and electronic properties of the diphenylphosphino groups create a "chiral pocket" that favors one orientation of the substrate over the other, leading to high enantiomeric excess (ee) of the product.

Performance Data in Asymmetric Hydrogenation

The efficacy of (R)-C3-TunePhos is evident in the high enantioselectivities achieved in the asymmetric hydrogenation of various substrates.

| Substrate | Catalyst | Solvent | Temp (°C) | H₂ Pressure (atm) | ee (%) | Yield (%) | Reference |

| Ethyl 2-oxo-4-phenylbutyrate | RuCl₂(C3-TunePhos)(DMF)n | MeOH | 50 | 50 | up to 98 | >99 | [6] |

| Methyl acetoacetate | RuCl₂(C3-TunePhos)(DMF)n | MeOH | 50 | 50 | 99 | >99 | [6] |

| β-Keto esters | Ru-C3*-TunePhos | - | - | - | up to 99 | - | [11] |

Characterization and Validation of Atropisomerism

The confirmation of the atropisomeric nature and stability of (R)-C3-TunePhos relies on several analytical techniques:

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of the ligand and its metal complexes, revealing the dihedral angle of the biaryl backbone and the overall molecular conformation.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature (VT) NMR studies are crucial for determining the rotational barrier of the atropisomeric axis.[1] The absence of coalescence of signals at high temperatures indicates a high degree of rotational restriction.[1] Chiral NMR solvating agents can also be used to distinguish between the two enantiomers.[15][16][17]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for characterizing chiral molecules and can be used to determine the absolute configuration of the atropisomers.

Conclusion

The chirality of (R)-C3-TunePhos is fundamentally rooted in the principle of atropisomerism. The sterically hindered rotation around the biaryl C-C bond creates a stable, chiral scaffold that is the source of its remarkable efficacy in asymmetric catalysis. The modular synthesis of the TunePhos family allows for the fine-tuning of the ligand's steric and electronic properties, making it a versatile and powerful tool for the synthesis of enantiomerically pure compounds. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of the role of atropisomerism in ligands like (R)-C3-TunePhos is essential for the rational design of highly efficient and selective catalytic systems.

References

-

Zhang, Z., et al. (2010). Convenient Divergent Strategy for the Synthesis of TunePhos-Type Chiral Diphosphine Ligands and Their Applications in High. Organic Letters, 12(3), 556-559. [Link]

-

Wang, C.-J., et al. (2009). Axially 4,4′-Di-tert-butyl TunePhos-type Chiral Diphosphine Ligand: Synthesis and Applications in Asymmetric Hydrogenation. Tetrahedron Letters, 50(9), 1038-1040. [Link]

-

Zhang, W., et al. (2011). Highly Efficient and Highly Enantioselective Asymmetric Hydrogenation of Ketones with TunesPhos/1,2-Diamine−Ruthenium(II) Complexes. Organic Letters, 13(1), 133-135. [Link]

-

Chan, K. S., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14616-14626. [Link]

-

ResearchGate. (n.d.). Examples of C 2 -symmetric atropisomeric phosphine ligands. [Link]

-

ResearchGate. (n.d.). Examples of C 2-symmetric atropisomeric phosphine ligands. [Link]

-

Yang, Y., et al. (2021). Synthesis of Atropisomers by Transition-Metal-Catalyzed Asymmetric C–H Functionalization Reactions. The Journal of Organic Chemistry, 86(18), 12467-12487. [Link]

-

Wikipedia. (2023). BINAP. [Link]

-

Zhao, Y., et al. (2023). Synthesis of atropisomeric phosphino-triazoles and their corresponding gold(I) complexes. Organic Chemistry Frontiers, 10(14), 3460-3466. [Link]

-

Frontiers in Chemistry. (2020). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. [Link]

-

Frontiers in Chemistry. (2019). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. [Link]

-

National Center for Biotechnology Information. (2020). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. [Link]

-

Wikipedia. (2023). Asymmetric hydrogenation. [Link]

-

ETH Zurich. (2015). Asymmetric Hydrogenation. [Link]

-

ResearchGate. (n.d.). C3‐Symmetric Chiral Cage‐Shaped Phosphates: Synthesis and Application as Organocatalysts in Asymmetric Iodolactonizations. [Link]

-

ResearchGate. (n.d.). Applications in asymmetric catalysis and plausible mechanism. [Link]

-

National Center for Biotechnology Information. (2022). Unraveling the Pivotal Role of Atropisomerism for Cellular Internalization. [Link]

-

MDPI. (2021). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. [Link]

-

PubMed. (2007). Enantioselective synthesis of C3 fluoro-MEP. [Link]

-

Indian Academy of Sciences. (2011). DIFLUORPHOS and SYNPHOS in asymmetric catalysis: Synthetic applications. [Link]

-

ResearchGate. (n.d.). X-ray crystal structures of (a) C2 and (b) C3 showing the twisting... [Link]

-

National Center for Biotechnology Information. (2016). Atropisomerism in medicinal chemistry: challenges and opportunities. [Link]

-

National Center for Biotechnology Information. (2019). Synthesis of C3-epi-virenose and anomerically activated derivatives. [Link]

Sources

- 1. Synthesis of atropisomeric phosphino-triazoles and their corresponding gold( i ) complexes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00322A [pubs.rsc.org]

- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. BINAP - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (R)-C3-TUNEPHOS | 486429-99-6 [chemicalbook.com]

- 8. (R)-C3-TUNEPHOS | 301847-89-2 [chemicalbook.com]

- 9. Buy (R)-C3-TunePhos | 486429-99-6 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids [frontiersin.org]

- 16. Frontiers | Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines [frontiersin.org]

- 17. Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]

(R)-C3-TunePhos: A Comprehensive Technical Guide to its Coordination Chemistry and Catalytic Applications with Transition Metals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of (R)-C3-TunePhos, a prominent member of the TunePhos family of chiral biaryl phosphine ligands, with a range of transition metals. We will delve into the synthesis, structural characteristics, and catalytic prowess of (R)-C3-TunePhos complexes of ruthenium, rhodium, iridium, palladium, and gold. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are looking to leverage the unique stereoelectronic properties of this ligand in asymmetric catalysis. We will emphasize the causality behind experimental choices and provide detailed protocols and mechanistic insights to empower users to effectively apply this technology.

Introduction: The TunePhos Ligand Family and the Significance of (R)-C3-TunePhos

The quest for highly efficient and selective catalysts for asymmetric transformations is a cornerstone of modern organic chemistry. Chiral phosphine ligands have emerged as indispensable tools in this endeavor, enabling the synthesis of enantiomerically enriched compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] The TunePhos family of ligands, developed by Zhang and coworkers, represents a significant advancement in this field.[2][3] These ligands are characterized by a biaryl backbone bridged by a linker of varying length (Cn), which allows for the fine-tuning of the dihedral angle and, consequently, the chiral environment around the metal center.[4][5]

(R)-C3-TunePhos, where the biaryl moieties are connected by a three-carbon linker, has established itself as a particularly effective ligand in a variety of asymmetric catalytic reactions.[4] Its unique structural features, combining axial chirality with a defined bite angle, impart exceptional levels of enantiocontrol in reactions catalyzed by its transition metal complexes. This guide will systematically explore the coordination chemistry and catalytic applications of (R)-C3-TunePhos with key transition metals.

Synthesis of (R)-C3-TunePhos

The synthesis of (R)-C3-TunePhos is a multi-step process that involves the construction of the chiral biaryl backbone and subsequent phosphination. The key to achieving high enantiopurity lies in the resolution of a racemic precursor or an asymmetric synthesis strategy. A general, scalable route has been developed for the preparation of the TunePhos ligand family.[5]

Experimental Protocol: Synthesis of (R)-C3-TunePhos (A Representative Procedure)

A detailed, step-by-step protocol for the synthesis of the TunePhos family of ligands, including (R)-C3-TunePhos, is described in the seminal paper by Zhang et al. in The Journal of Organic Chemistry, 2000, 65(19), 6223-6226.[2][3] The synthesis typically involves the following key transformations:

-

Synthesis of the Dibromide Precursor: Starting from commercially available materials, a dibrominated biaryl compound with the appropriate three-carbon linker is synthesized.

-

Resolution of the Racemic Dibromide: The racemic dibromide is resolved into its enantiomers using chiral resolving agents, such as (+)- or (-)-2,3-dibenzoyltartaric acid (DBTA).[5] This step is crucial for obtaining the enantiomerically pure ligand.

-

Phosphination: The enantiomerically pure dibromide is then subjected to a double lithiation followed by quenching with chlorodiphenylphosphine to introduce the two diphenylphosphino groups.

-

Purification: The final (R)-C3-TunePhos ligand is purified by column chromatography or recrystallization.

Researchers are strongly encouraged to consult the original literature for the detailed experimental procedures and characterization data.[2][3]

Coordination Chemistry and Catalytic Applications

The efficacy of (R)-C3-TunePhos in asymmetric catalysis is realized through its coordination to transition metals. The electronic and steric properties of the resulting metal complexes dictate their catalytic activity and selectivity.

Ruthenium-(R)-C3-TunePhos Complexes

Ruthenium complexes of chiral diphosphines are workhorses in asymmetric hydrogenation. The Ru-(R)-C3-TunePhos system has demonstrated exceptional performance in the reduction of a wide array of prochiral substrates.[4][5]

Synthesis and Characterization of Ru-(R)-C3-TunePhos Complexes

A common precursor for generating active hydrogenation catalysts is the [RuCl(p-cymene)((R)-C3-TunePhos)]Cl complex.[4][6]

Experimental Protocol: Preparation of [RuCl(p-cymene)((R)-C3-TunePhos)]Cl

-

In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), [RuCl2(p-cymene)]2 and (R)-C3-TunePhos (in a 1:1.05 molar ratio of Ru to ligand) are dissolved in degassed anhydrous solvent (e.g., a mixture of dichloromethane and methanol).

-

The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete, which can be monitored by ³¹P NMR spectroscopy.

-

The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., diethyl ether or hexane) to afford the desired complex as a solid.[7]

Spectroscopic Characterization:

-

³¹P NMR: The coordination of (R)-C3-TunePhos to the ruthenium center results in a characteristic downfield shift of the phosphorus signal compared to the free ligand. A sharp singlet is typically observed, indicating a symmetric coordination environment. While specific data for the (R)-C3-TunePhos complex is found in detailed research articles, similar diphosphine ruthenium complexes show signals in the range of δ 40-60 ppm.[8]

Asymmetric Hydrogenation:

Ru-(R)-C3-TunePhos catalysts are highly effective for the asymmetric hydrogenation of various functionalized ketones and olefins.[4]

| Substrate Class | Product | Typical Catalyst Loading (mol%) | Typical Conditions | Enantiomeric Excess (ee %) | Reference |

| β-Ketoesters | Chiral β-Hydroxyesters | 0.01 - 1 | H₂ (10-100 atm), MeOH, rt-50 °C | >98 | [2] |

| Cyclic β-(Acylamino)acrylates | Chiral Cyclic β-Amino Acids | 0.1 - 1 | H₂ (50-100 atm), MeOH, rt | >99 | [5] |

| α-Phthalimide Ketones | Chiral Amino Alcohols | 0.01 - 0.1 | H₂ (50-100 atm), MeOH, rt | >99 | [5] |

Mechanism of Asymmetric Hydrogenation:

The mechanism of Ru-catalyzed asymmetric hydrogenation is believed to proceed through a monohydride pathway. The key steps involve the formation of a ruthenium hydride species, coordination of the substrate, migratory insertion of the olefin into the Ru-H bond, and subsequent hydrogenolysis to release the product and regenerate the catalyst. The chiral environment created by the (R)-C3-TunePhos ligand dictates the facial selectivity of the hydride transfer, leading to high enantioselectivity.

Caption: Catalytic cycle for Ru-(R)-C3-TunePhos catalyzed asymmetric hydrogenation.

Rhodium-(R)-C3-TunePhos Complexes

Rhodium complexes bearing chiral phosphine ligands are paramount in asymmetric 1,4-addition reactions and hydroformylations. (R)-C3-TunePhos has proven to be a highly effective ligand for these transformations.[8][9]

Synthesis and Characterization of Rh-(R)-C3-TunePhos Complexes

Cationic rhodium(I) complexes are typically used as catalysts. These can be generated in situ or prepared as stable precursors.

Experimental Protocol: In Situ Generation of Rh-(R)-C3-TunePhos Catalyst

-

In a reaction vessel under an inert atmosphere, a rhodium precursor such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ is dissolved in a suitable solvent (e.g., THF, dioxane, or dichloromethane).

-